molecular formula C13H13ClO3 B8484340 Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate CAS No. 15725-23-2

Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate

Cat. No.: B8484340
CAS No.: 15725-23-2
M. Wt: 252.69 g/mol
InChI Key: XNQUEGZRSAENCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate is a useful research compound. Its molecular formula is C13H13ClO3 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

15725-23-2

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13ClO3/c1-3-17-13(16)12(9(2)15)8-10-5-4-6-11(14)7-10/h4-8H,3H2,1-2H3

InChI Key

XNQUEGZRSAENCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.00 g (38.4 mmol) of acetoacetic acid and 5.40 g (38.4 mmol) of 3-chlorobenzaldehyde were dissolved in 50 ml of 2-propanol. 327 mg (3.84 mmol) of piperidine and 231 mg (3.84 mmol) of acetic acid were added and stirred at room temperature for one day. After the solvent was evaporated, ethyl acetate was added and the reaction mixture was washed with 1 N hydrochloric acid and saturated aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by the silica gel chromatography (hexane/ethyl acetate=5/1) to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
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5.4 g
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reactant
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50 mL
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solvent
Reaction Step One
Quantity
327 mg
Type
reactant
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Quantity
231 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chlorobenzaldehyde (2 g), ethyl acetoacetate (1.94 g), AcOH (0.23 ml), piperidine (0.23 ml) in cyclohexane (40 ml) was refluxed azeotropically for 2 hours. After cooling, the reaction mixture was diluted with EtOAc. The organic layer was washed with water, saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4 and concentrated in vacuo to give ethyl 2-acetyl-3-(3-chlorophenyl)acrylate (4.19 g) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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